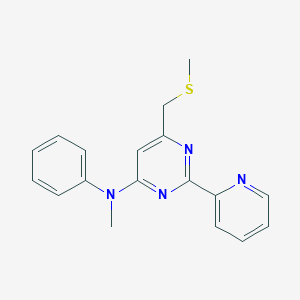

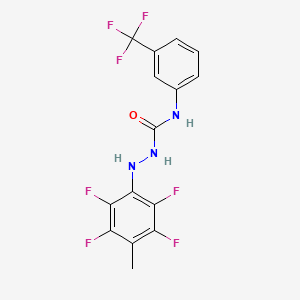

1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one, also known as BDCE, is an organic compound that has recently been studied for its potential applications in scientific research. BDCE is a colorless, odorless, and highly soluble compound that can be synthesized from a variety of starting materials. The synthesis of BDCE is relatively simple, and there are several methods available for its preparation. Additionally, BDCE has been studied for its potential applications in biochemical and physiological research, as well as its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

X-ray Crystal Structures and Synthesis

Research has focused on the synthesis and structural analysis of bisimidazole derivatives and related compounds, including their solvated complexes. These studies have provided insights into the conformational behaviors, solvent interactions, and potential inclusion host properties of such compounds (Felsmann et al., 2012)[https://consensus.app/papers/xray-structures-solvated-derivatives-including-halfway-felsmann/252cec6dd28d5944a364e7a4b728ba83/?utm_source=chatgpt].

Reaction Mechanisms and Synthesis Optimization

Studies have also explored the synthetic methodologies and reaction mechanisms for creating imidazole derivatives. For instance, the optimization of reaction conditions for the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole showcases the application of these compounds in organic synthesis (Hu Zhi-zhi, 2009)[https://consensus.app/papers/synthesis-45bis4bromophenyl2phenyl1himidazole-zhizhi/cadbcb788f0a5cca9f0604c1cde5f6e9/?utm_source=chatgpt].

Metal–Organic Frameworks (MOFs)

Research into novel complexes constructed from flexible bis(imidazole) ligands and metal ions has led to the development of new metal–organic frameworks with unique 1D, 2D, and 3D structures. These studies have implications for material science and nanotechnology (Li-Xin Sun et al., 2010)[https://consensus.app/papers/variety-novel-complexes-constructed-sun/8a1d2b492e4e58d1b964bbe8e7702683/?utm_source=chatgpt].

Computational Studies

Computational studies have investigated the interactions between imidazole and various derivatives. These studies utilize density functional theory (DFT) calculations to explore reaction mechanisms, molecular properties, and the potential applications of imidazole derivatives in material science (T. Erdogan & F. Erdoğan, 2019)[https://consensus.app/papers/substitution-reaction-imidazole-various-erdogan/265fe2f042305b95b91a714b56d8cbe3/?utm_source=chatgpt].

Heme Oxygenase Inhibition

Imidazole derivatives have been studied for their potential as selective inhibitors of heme oxygenases, enzymes involved in the degradation of heme to biliverdin, iron, and carbon monoxide. These studies have implications for medical research and the development of therapeutic agents (G. Roman et al., 2010)[https://consensus.app/papers/heme-oxygenase-inhibition-roman/5aaa62fce59a5a8dab50eb518910a80d/?utm_source=chatgpt].

Corrosion Inhibition

Research into the application of imidazole-based molecules for the corrosion inhibition of carbon steel in acidic medium provides insights into the protective properties of these compounds and their potential industrial applications (S. Costa et al., 2021)[https://consensus.app/papers/carbon-steel-corrosion-inhibition-acid-medium-molecules-costa/af8cf28675ec50e899a62a24272cfde6/?utm_source=chatgpt].

properties

IUPAC Name |

1-(3-bromophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrCl2N2O/c12-8-3-1-2-7(4-8)9(17)5-16-6-15-10(13)11(16)14/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDZURMYBHAZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CN2C=NC(=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2587530.png)

![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)

![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)

![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)